halichonadin E

Description

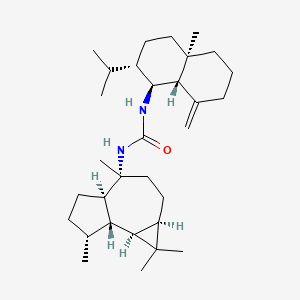

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H52N2O |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

1-[(1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-yl]-3-[(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]urea |

InChI |

InChI=1S/C31H52N2O/c1-18(2)21-13-16-30(7)15-9-10-20(4)25(30)27(21)32-28(34)33-31(8)17-14-23-26(29(23,5)6)24-19(3)11-12-22(24)31/h18-19,21-27H,4,9-17H2,1-3,5-8H3,(H2,32,33,34)/t19-,21+,22-,23-,24-,25-,26-,27+,30-,31-/m1/s1 |

InChI Key |

GWNAWKXPMUQBAV-BJJXRJFNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)NC(=O)N[C@H]4[C@@H](CC[C@@]5([C@@H]4C(=C)CCC5)C)C(C)C |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)NC(=O)NC4C(CCC5(C4C(=C)CCC5)C)C(C)C |

Synonyms |

halichonadin E |

Origin of Product |

United States |

Isolation and Structural Elucidation of Halichonadin E

Source Organism: Halichondria sp. Marine Sponge

Halichonadin E was first isolated from a species of marine sponge belonging to the genus Halichondria. nih.govresearchgate.netresearchgate.netresearchgate.net Marine sponges of this genus are known for producing a rich array of secondary metabolites, including various terpenoids, some of which exhibit interesting biological activities. researchgate.netnih.gov The specific specimen from which this compound was obtained was collected off the coast of Unten Port in Okinawa, Japan. researchgate.net

Isolation Methodologies

The process of isolating this compound from the marine sponge involved a systematic approach of extraction and chromatographic separation to purify the compound from the complex mixture of natural products present in the organism.

The initial step in the isolation of this compound involved the extraction of the collected sponge material. The sponge tissue was treated with methanol (B129727) to draw out the organic compounds. researchgate.net Following this, the methanolic extract was subjected to a partitioning process between ethyl acetate (B1210297) and water. researchgate.net This liquid-liquid extraction step helps to separate compounds based on their polarity, with this compound preferentially moving into the ethyl acetate layer.

The ethyl acetate-soluble fraction was then subjected to further purification using chromatographic methods. Initially, the extract was passed through a silica (B1680970) gel column, a common technique for separating compounds based on their polarity. researchgate.net The elution was carried out using a solvent system of n-hexane and ethyl acetate in a 95:5 ratio. researchgate.net The final purification of this compound was achieved through the use of reversed-phase high-performance liquid chromatography (HPLC) on a C18 column, with a mobile phase of methanol and water (95:5). researchgate.net This multi-step chromatographic approach was essential for obtaining the pure compound.

Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy was a critical tool in piecing together the structure of this compound. Analysis of the ¹H NMR and ¹³C NMR spectra, in conjunction with two-dimensional (2D) NMR experiments, allowed for the assignment of each proton and carbon atom in the molecule. The data revealed that this compound is a hetero-dimeric sesquiterpenoid, meaning it is composed of two different sesquiterpene units, specifically an eudesmane (B1671778) and an aromadendrane skeleton. nih.govnih.gov These two units are uniquely linked by a urea (B33335) fragment. nih.govnih.gov

¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 40.5 |

| 2 | 20.4 |

| 3 | 35.8 |

| 4 | 141.0 |

| 5 | 50.1 |

| 6 | 55.4 |

| 7 | 50.5 |

| 8 | 21.6 |

| 9 | 38.3 |

| 10 | 37.1 |

| 11 | 149.5 |

| 12 | 109.1 |

| 13 | 21.0 |

| 14 | 16.3 |

| 15 | 21.4 |

| 1' | 50.3 |

| 2' | 27.6 |

| 3' | 27.4 |

| 4' | 42.1 |

| 5' | 47.9 |

| 6' | 54.1 |

| 7' | 36.1 |

| 8' | 20.8 |

| 9' | 35.1 |

| 10' | 29.3 |

| 11' | 31.7 |

| 12' | 19.8 |

| 13' | 15.3 |

| 14' | 21.9 |

| 15' | 14.6 |

¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) in ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1a | 1.60 | m | |

| H-1b | 1.45 | m | |

| H-2a | 1.95 | m | |

| H-2b | 1.85 | m | |

| H-3a | 2.10 | m | |

| H-3b | 1.90 | m | |

| H-5 | 1.80 | m | |

| H-6 | 3.85 | t | 8.5 |

| H-7 | 1.40 | m | |

| H-8a | 1.65 | m | |

| H-8b | 1.55 | m | |

| H-9a | 1.75 | m | |

| H-9b | 1.65 | m | |

| H-12a | 4.73 | s | |

| H-12b | 4.70 | s | |

| H-13 | 1.75 | s | |

| H-14 | 0.95 | s | |

| H-15 | 0.75 | d | 7.0 |

| H-1'a | 1.50 | m | |

| H-1'b | 1.40 | m | |

| H-2'a | 1.60 | m | |

| H-2'b | 1.50 | m | |

| H-3'a | 1.70 | m | |

| H-3'b | 1.60 | m | |

| H-5' | 1.90 | m | |

| H-6' | 3.95 | t | 9.0 |

| H-7' | 1.80 | m | |

| H-8'a | 1.55 | m | |

| H-8'b | 1.45 | m | |

| H-9'a | 1.65 | m | |

| H-9'b | 1.55 | m | |

| H-11' | 1.75 | m | |

| H-12' | 0.90 | d | 7.0 |

| H-13' | 0.85 | d | 7.0 |

| H-14' | 1.00 | s | |

| H-15' | 0.95 | s | |

| NH-6 | 4.50 | d | 9.0 |

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula of the compound as C₃₁H₅₂N₂O. researchgate.net This information was crucial for confirming the elemental composition suggested by the NMR data and for completing the structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided key preliminary data in the structural elucidation of this compound, pointing to the presence of a specific functional group. The IR spectrum of this compound displayed a significant absorption band at 1638 cm⁻¹. datapdf.com This absorption is characteristic of the C=O stretching vibration within a urea functionality. The presence of the urea group was later confirmed by ¹³C NMR data, which showed a signal at δC 157.1. datapdf.com

| Spectroscopic Data | Value | Functional Group Indicated |

| IR Absorption | 1638 cm⁻¹ | Urea (C=O stretch) |

| ¹³C NMR Shift | 157.1 ppm | Urea Carbonyl |

Determination of Relative and Absolute Configuration

The determination of the intricate three-dimensional structure of this compound was accomplished through a detailed analysis of various spectroscopic data. The relative configuration of the molecule was established primarily through two-dimensional Nuclear Magnetic Resonance (NMR) experiments. datapdf.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (HOHAHA), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to piece together the connectivity and spatial relationships of the atoms within the two distinct sesquiterpenoid units. datapdf.com

While the relative stereochemistry of this compound was successfully elucidated through these NMR methods, information regarding the determination of its absolute configuration is not described in the reviewed literature. The studies detailing its isolation and structural elucidation focus on the gross structure and the relative arrangement of its stereocenters. datapdf.comnih.gov

Identification of Core Structural Motifs: Eudesmane and Aromadendrane Skeletons Linked by a Urea Fragment

This compound is distinguished as the first discovered hetero-dimeric sesquiterpenoid of its kind. datapdf.comnih.gov Its unique architecture is composed of two different sesquiterpenoid skeletons: a eudesmane unit and an aromadendrane unit. nih.gov These two distinct terpene motifs are covalently joined together by a urea fragment, which acts as the linking bridge. datapdf.comnih.gov This novel combination of a eudesmane and an aromadendrane skeleton connected via a urea group represents a unique structural class among marine natural products. nih.gov

Biological Activities of Halichonadin E

In Vitro Cytotoxic Activity

Research into the cytotoxic potential of halichonadin compounds has revealed their ability to inhibit the proliferation of various cancer cell lines. While direct inhibitory concentration (IC50) values for Halichonadin E are not extensively reported, studies on its analogues provide insight into the potential efficacy of this compound class.

Several halichonadin compounds have been evaluated for their cytotoxic effects against the L1210 murine leukemia cell line. Notably, Halichonadin G and another related compound have demonstrated inhibitory activity, suggesting that compounds within this family, including this compound, may possess similar properties. The cytotoxic activity of these related compounds against L1210 cells is summarized in the table below.

| Compound | IC50 (µg/mL) |

|---|---|

| Halichonadin G | 5.9 |

| Halichonadin H | 6.9 |

The cytotoxicity of halichonadins has also been assessed against the KB human epidermoid carcinoma cell line. Halichonadin G, H, and K have all shown activity against these cells, with IC50 values indicating a potential for this class of compounds to inhibit the growth of human cancer cells. researchgate.net The specific data for these related compounds are presented in the following table.

| Compound | IC50 (µg/mL) |

|---|---|

| Halichonadin G | 6.7 |

| Halichonadin H | 3.4 |

| Halichonadin K | 10.6 |

Exploration of Other Potential Biological Activities (based on related compounds and marine natural product context)

The diverse chemical structures of marine natural products often correlate with a wide array of biological functions. Based on the activities observed in structurally similar compounds and the broader context of marine sesquiterpenoids, this compound is hypothesized to possess other valuable biological properties.

Marine sponges are known to produce compounds with potent antimicrobial activity as a defense mechanism. Halichonadin O, a related sesquiterpenoid, has demonstrated antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Micrococcus luteus, as well as the fungus Trichophyton mentagrophytes. researchgate.net This suggests that this compound may also exhibit similar antimicrobial properties.

| Organism | Activity Metric | Value (µg/mL) |

|---|---|---|

| Staphylococcus aureus | MIC | 8 |

| Micrococcus luteus | MIC | 8 |

| Trichophyton mentagrophytes | IC50 | 16 |

Sesquiterpenoids isolated from marine sponges have been identified as a promising source of new antimalarial agents. Several compounds with sesquiterpene skeletons have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. While direct testing of this compound against P. falciparum has not been reported, the prevalence of antimalarial activity within this class of marine natural products suggests that it could be a potential area for future investigation.

Marine organisms, particularly sessile invertebrates like sponges, have evolved chemical defenses to prevent the settlement of other organisms on their surfaces, a process known as biofouling. Many marine natural products, including various terpenoids, have been identified as potent antifouling agents. Some sesquiterpenes have been shown to inhibit the settlement of barnacle larvae and other fouling organisms at non-toxic concentrations. nih.gov Given that this compound is a sesquiterpenoid derived from a marine sponge, it is plausible that it possesses antifouling properties that contribute to the chemical defense of its source organism.

Broader Preclinical Pharmacological Investigations (e.g., anti-inflammatory, antiprotozoal, antituberculosis, antiviral effects)

Currently, there is a notable lack of specific preclinical data on the anti-inflammatory, antiprotozoal, antituberculosis, and antiviral activities of this compound in publicly available scientific literature. While marine sponges, including those of the Halichondria genus, are recognized as a prolific source of diverse bioactive secondary metabolites with a wide array of pharmacological properties, specific investigations into these particular effects of this compound have not been extensively reported.

The broader genus Halichondria has yielded other compounds that have been studied for such activities. For instance, a study on a species of Halichondria from the South China Sea led to the isolation of new sterols, with one compound, halichsterol B, demonstrating significant anti-inflammatory activity in lipopolysaccharide-stimulated BV-2 microglial cells nih.gov. Additionally, halichlorine, an alkaloid isolated from Halichondria okadai, has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules, suggesting potential anti-inflammatory effects mdpi.com.

Despite these findings within the Halichondria genus, the specific pharmacological profile of this compound concerning anti-inflammatory, antiprotozoal, antituberculosis, and antiviral properties remains an area for future research. The complex and unique structure of this compound suggests potential for biological activity, but dedicated screening and mechanistic studies are required to elucidate any such effects.

| Compound/Extract | Source Organism | Investigated Activity | Key Findings |

| Halichsterol B | Halichondria sp. | Anti-inflammatory | Displayed significant activity in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. nih.gov |

| Halichlorine | Halichondria okadai | Anti-inflammatory | Inhibited the expression of VCAM-1, ICAM-1, and E-selectin in LPS-stimulated aortic endothelial cells. mdpi.com |

Table 1. Examples of Compounds from Halichondria species with Investigated Biological Activities

Mechanism of Action Studies for Halichonadin E

Methodological Approaches for Mechanism Elucidation

The investigation into the mechanism of action of halichonadin E and its congeners begins with its isolation and structural definition, followed by a suite of biological and biochemical assays to probe its function.

A foundational step in elucidating the activity of any natural product is the definitive determination of its chemical structure. For this compound and other related marine terpenoids, this is primarily accomplished through a combination of sophisticated spectroscopic and spectrometric techniques. uct.ac.zaresearchgate.net High-resolution mass spectrometry (HRMS) is used to establish the molecular formula. nih.gov A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy techniques, including COSY, HMQC, and HMBC, is employed to piece together the complex carbon skeleton and the relative configuration of the molecule. researchgate.netclockss.org Additional spectroscopic methods such as infrared (IR) and ultraviolet-visible (UV-vis) spectroscopy provide information about specific functional groups. uct.ac.zanih.gov In some cases, single-crystal X-ray diffraction analysis is used to unambiguously determine the three-dimensional structure and absolute configuration. researchgate.netresearchgate.netnih.gov

Once the structure is known, various in vitro assays are utilized to identify biological activity. The cytotoxic (anti-cancer) potential of the halichonadin family of compounds has been evaluated against various human cancer cell lines. uct.ac.zaresearchgate.net For instance, halichonadin K has been tested for cytotoxicity against human epidermoid carcinoma (KB) cells, while other related compounds have been screened against murine lymphoma L1210 cells and human lung cancer cells. uct.ac.zaresearchgate.net The activity of related sesquiterpenoids has been assessed against cell lines such as the gastric gland carcinoma cell line BGC-823 and human breast (MDA-MB-231) and cervical (HeLa) cancer cells. uct.ac.zaacs.org

Beyond cytotoxicity, the broader biological effects of related marine natural products are explored through various screening methods. These include antimicrobial assays against pathogenic bacteria like Staphylococcus aureus and Micrococcus luteus, and fungi such as Trichophyton mentagrophytes. researchgate.net For compounds showing potential interaction with DNA, hydrodynamic methods like viscometry can be employed to study changes in DNA chain length, which provides clues about the mode of interaction. mdpi.com

Identification of Cellular and Molecular Targets

The primary goal of mechanism of action studies is to identify the specific cellular components or macromolecules that a compound interacts with to produce a biological response. For this compound, research has focused on its effects on cancer cells, with related compounds providing insight into potential molecular targets.

The cellular targets for the cytotoxic activity of the halichonadin family have been identified through cell-based assays. Several compounds in this family have demonstrated notable activity against specific cancer cell lines. Halichonadin K, for example, showed moderate cytotoxicity against human epidermoid carcinoma KB cells. researchgate.netresearchgate.netnih.gov Other related dimeric sesquiterpenoids, halichonadins G and I, have also displayed cytotoxicity against KB cells as well as murine lymphoma L1210 cells. researchgate.net

While the precise molecular target of this compound has not been definitively elucidated, studies on related sesquiterpenoids and isonitrile-containing compounds suggest potential candidates. Dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA, RNA, and proteins, has been identified as a potential target for other marine sponge-derived sesquiterpenes. nih.govnih.govresearchgate.net Over-activation of DHFR is linked to the progression of cancer and bacterial infections. nih.govresearchgate.net For other isocyanide-containing marine natural products, which share chemical functionalities with biosynthetic precursors of halichonadins, potential mechanisms include the chelation of metal ions. nih.govacs.org For example, some compounds are thought to exert their effects by acting as copper-coordinating moieties, potentially inhibiting copper-containing enzymes. acs.org

Computational and Modeling Investigations (e.g., Molecular Docking)

To complement experimental data, computational and modeling techniques are increasingly used to predict and rationalize the interactions between a small molecule and its biological target at an atomic level. mdpi.com These in silico methods are valuable for prioritizing experimental studies and guiding the design of more potent analogues.

Molecular docking is a prominent computational method used to predict the binding mode and affinity of a ligand (like a natural product) within the active site of a target protein. nih.gov This technique has been applied to various marine sesquiterpenoids to explore their potential mechanisms of action. nih.govmdpi.comfrontiersin.org In these studies, a 3D model of the target protein is used as a receptor, and the compound is computationally "docked" into a potential binding pocket. mdpi.com The results are evaluated using scoring functions that estimate the binding free energy, with more negative scores suggesting a more favorable interaction. nih.govresearchgate.net

For example, in silico molecular docking analysis was used to investigate the binding of sesquiterpenes from the marine sponge Dactylospongia elegans to the enzyme Dihydrofolate reductase (DHFR). nih.govnih.gov These studies identified several sesquiterpenes with high docking scores, indicating a strong potential to inhibit the enzyme. nih.govresearchgate.net In another study, docking was used to support the direct binding interaction of a sesquiterpenoid with the nuclear receptor RORα. mdpi.com Following docking, molecular dynamics (MD) simulations can be performed to further assess the stability of the predicted ligand-protein complex and to provide a more detailed picture of the binding interactions over time. nih.govresearchgate.net Although a specific molecular docking study for this compound is not available in the reviewed literature, the application of these methods to structurally similar marine natural products demonstrates their utility in identifying potential protein targets and elucidating binding mechanisms. frontiersin.orgnih.gov

Chemical Synthesis of Halichonadin E and Analogues

Synthetic Challenges and Strategies

The synthesis of Halichonadin E and other isocyanoterpenes (ICTs) presents considerable challenges. nih.gov A primary hurdle is the installation of the isonitrile functional group onto intricate, stereochemically rich carbocyclic frameworks. nih.gov Unlike many alkaloids where carbon-nitrogen bonds are formed through well-established imine/iminium chemistry, the C-N bonds in ICTs are thought to arise from the reaction of carbocations with cyanide. nih.gov This unusual biosynthetic pathway necessitates innovative synthetic solutions. nih.gov

Furthermore, the structural complexity of these dimeric sesquiterpenoids, which often feature multiple stereocenters and unique linkages, requires highly strategic and often lengthy synthetic sequences. nih.govuct.ac.za Synthetic strategies are frequently guided by hypothetical biosynthetic pathways, which can offer valuable insights for retrosynthetic analysis. nih.gov The development of methods to construct the core carbocyclic scaffolds and to introduce the isocyanide and other functional groups with high stereocontrol is a central theme in this area of research. nih.gov

Methodologies for Total Synthesis (of this compound or its close relatives)

The total synthesis of this compound and its relatives has been approached through various innovative methodologies, reflecting the significant challenge posed by their complex structures.

Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies are employed in the synthesis of complex molecules like the halichonadins. rsc.orgwikipedia.org

Convergent Synthesis: This approach involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This strategy is often more efficient for complex targets as it allows for the parallel construction of key building blocks, and late-stage failures are less costly. nih.govcmu.edu For instance, the synthesis of Norhalichondrin B, a related complex marine natural product, utilized a convergent strategy involving the coupling of three major fragments. nih.gov

Divergent Synthesis: This strategy begins with a common core structure that is then elaborated into a variety of different analogues. wikipedia.orgcmu.edu This is particularly useful for creating libraries of related compounds for structure-activity relationship studies. wikipedia.org A divergent approach might start from a central molecular scaffold and add successive generations of building blocks to create a diverse set of molecules. wikipedia.org

Multicomponent Reactions (MCRs), specifically Ugi Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, are powerful tools in the synthesis of complex molecules. researchgate.net The Ugi reaction, a well-known MCR, has been particularly significant in the synthesis of halichonadin-related structures. clockss.orgresearchgate.netnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction is highly atom-economical and efficient, often proceeding rapidly under mild conditions. wikipedia.org

A variation, the Ugi five-center four-component reaction (U-5C-4CR) , has also been explored in biomimetic approaches to halichonadin structures. thieme-connect.comthieme-connect.com For example, a one-pot synthesis of a model for the right-hand portion of Halichonadin Q was achieved using a U-5C-4CR. thieme-connect.com Similarly, this reaction was used to construct the central part of Halichonadin M. thieme-connect.comthieme-connect.com

The proposed biosynthesis of Halichonadin P, which features a trans-2,6-piperidinedicarboxamide core, is thought to involve an Ugi-type reaction. clockss.org Model studies have shown that the Ugi reaction of glutaraldehyde (B144438), glycine (B1666218) methyl ester, and an isocyanide can produce this key structural motif. clockss.org

Other Key Synthetic Reactions (e.g., Nitrile-to-Isocyanide Interconversion, Hofmann Rearrangement)

Besides MCRs, several other key reactions are crucial for the synthesis of halichonadins and their precursors.

Nitrile-to-Isocyanide Interconversion: The introduction of the isocyanide group is a critical step. While various methods exist, direct conversions from other functionalities are highly valuable. One approach involves the conversion of nitriles to alkene "isonitriles". nih.gov This can be achieved through a one-pot sequence involving the addition of an organolithium reagent to a nitrile, followed by formylation and dehydration. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. masterorganicchemistry.com A significant application in this field is the hypervalent iodine-promoted Hofmann rearrangement for nitrile-to-isocyanide interconversion. rsc.orgresearcher.life This strategy was successfully used in the first total synthesis of (±)-halichonadin C, where it enabled the construction of the sterically hindered isocyanide group at the C-6 position. rsc.orgresearcher.liferesearcher.life

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring the chemical space around the natural product and for conducting structure-activity relationship (SAR) studies. rsc.orgdntb.gov.ua By systematically modifying different parts of the molecule, chemists can identify the key structural features responsible for its biological activity.

The synthesis of these analogues often employs the same key reactions and strategies developed for the total synthesis of the natural product itself, but with modified starting materials or building blocks. nih.gov For example, divergent synthetic approaches are well-suited for generating a library of analogues from a common intermediate. wikipedia.org

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies involve synthesizing a series of analogues of a biologically active compound and evaluating their activity to determine which parts of the molecule are essential for its function. nih.govuct.ac.za For the halichonadins, SAR studies aim to understand the relationship between their chemical structure and their biological effects. uct.ac.za

These studies can reveal important information about the pharmacophore—the essential arrangement of functional groups required for activity. By comparing the activity of various synthesized analogues, researchers can deduce the importance of the isonitrile group, the stereochemistry of the carbocyclic core, and the nature of the dimeric linkage. nih.govuct.ac.za

Future Research Directions for Halichonadin E

Development of More Efficient and Scalable Synthetic Routes

The limited availability of halichonadin E from its natural source necessitates the development of a total synthesis. Natural product synthesis is often a critical step for enabling detailed biological studies. escholarship.org The synthesis of related complex marine terpenes, such as the halichondrins, has historically been a monumental challenge, requiring over 100 steps in early efforts. harvard.edupharmaceutical-technology.com While synthetic organic chemistry has advanced significantly, the stereochemically rich and complex structure of this compound poses considerable hurdles.

Future research should focus on creating concise and high-yielding synthetic pathways. Key challenges include the stereocontrolled construction of the eudesmane (B1671778) and aromadendrane carbocyclic cores and the efficient formation of the connecting urea (B33335) bridge. Strategies could involve:

Convergent Synthesis: Developing separate, efficient routes to the two sesquiterpenoid monomers before coupling them, which is often more efficient for complex molecules. nih.gov

Biomimetic Approaches: Mimicking the proposed biosynthetic pathways of related compounds. For instance, the syntheses of other halichonadins have successfully employed bioinspired Ugi and Passerini reactions to construct complex nitrogen-containing linkages. researchgate.netthieme-connect.comelsevierpure.com

Novel Methodologies: Applying modern synthetic methods for C-N bond formation and stereoselective cyclizations to streamline the process. mdpi.com

Achieving a scalable synthesis is paramount for producing the gram-quantities of material needed for comprehensive biological evaluation and potential preclinical development, a challenge that was eventually overcome for the halichondrin class of molecules, leading to clinical trials. harvard.edunih.govnih.gov

Comprehensive Investigation of Molecular Targets and Pathways

A critical gap in the current knowledge of this compound is the understanding of its biological mechanism of action. The cytotoxicity of a related compound, halichonadin K, against KB cells suggests potential antiproliferative activity, but the specific molecular targets remain unknown. figshare.comacs.org Future research must prioritize the identification of the cellular components with which this compound interacts to elicit a biological response.

A systematic approach to target identification would involve:

High-Throughput Screening: Testing the compound against broad panels of cancer cell lines and other disease models to identify patterns of activity.

Target-Based Screening: Evaluating its effect on known cellular targets, particularly those modulated by other marine-derived natural products. Given that the highly complex halichondrins are potent microtubule dynamics inhibitors, investigating the effect of this compound on tubulin polymerization would be a logical starting point. nih.govnih.gov

Omics Approaches: Utilizing proteomics, transcriptomics, and metabolomics to observe global cellular changes in response to this compound treatment, thereby generating hypotheses about affected pathways. waocp.org

Once primary targets are identified, further studies will be needed to validate these interactions and elucidate the downstream signaling pathways that are modulated, such as those involved in cell proliferation, apoptosis, or inflammation. nih.govresearchgate.net

Exploration of Novel Derivatives with Enhanced Bioactivity or Selectivity

The natural diversity of the halichonadin family, which includes numerous dimeric sesquiterpenoids with different linker units and monomeric components, suggests that the core scaffolds are amenable to structural modification. researchgate.netfigshare.comnih.gov This provides a strong foundation for generating novel derivatives of this compound with potentially improved properties.

Future synthetic efforts should not be limited to the natural product itself but should also create a library of analogues. This can be achieved through:

Modification of the Linker: Synthesizing derivatives with different urea, amide, or other functional group linkages to probe the importance of this region for biological activity.

Alteration of the Sesquiterpenoid Scaffolds: Introducing different functional groups (e.g., hydroxyl, methoxyl) onto the eudesmane or aromadendrane skeletons to establish structure-activity relationships (SAR). nih.gov

Semi-synthesis: Using the natural product, if it can be isolated in sufficient quantity, as a starting material for chemical modification.

The goal of these efforts would be to identify derivatives with enhanced potency, greater selectivity for a specific molecular target, improved metabolic stability, or more favorable pharmacokinetic properties, which are key steps in the evolution of a natural product into a drug candidate. exlibrisgroup.com

Advanced Spectroscopic and Computational Approaches for Conformational and Dynamic Studies

Future research should employ a combination of advanced experimental and computational techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide distance constraints to define the molecule's preferred conformation in solution.

X-ray Crystallography: Obtaining a single crystal structure would provide the most definitive picture of its solid-state conformation and absolute stereochemistry. acs.org

Computational Modeling: Molecular dynamics simulations can be used to explore the conformational landscape of this compound, predicting its dynamic behavior and potential binding modes with hypothetical targets.

These studies will provide a crucial 3D framework for understanding SAR and for designing new derivatives with optimized target engagement.

Deeper Elucidation of Complex Biosynthetic Enzymes and Mechanisms

The biosynthesis of marine sesquiterpenoids, particularly those incorporating unusual nitrogenous functionalities, is a fascinating area of research. The proposed biosynthetic pathways for related isocyanoterpenes suggest an unusual pathway involving cyanide incorporation. researchgate.net The formation of this compound's unique hetero-dimeric structure connected by a urea bridge likely involves a series of complex enzymatic transformations.

Future research directions in this area include:

Genome Mining: Sequencing the genome of the Halichondria sponge or its associated microorganisms to identify gene clusters encoding for terpene cyclases, tailoring enzymes (e.g., oxidases, transferases), and enzymes responsible for the urea linkage.

Heterologous Expression: Expressing candidate genes in a host organism (like E. coli or yeast) to characterize the function of individual enzymes and reconstitute parts of the biosynthetic pathway.

Isotopic Labeling Studies: Feeding labeled precursors to the sponge to trace the metabolic fate of atoms and confirm biosynthetic intermediates.

Unraveling the biosynthesis of this compound would not only provide fundamental scientific insights but could also enable biotechnological production of the compound or its precursors through fermentation, potentially bypassing the challenges of chemical synthesis.

Integration with Chemical Biology and Medicinal Chemistry Platforms for Drug Discovery

Ultimately, the value of this compound as a lead compound depends on its successful integration into modern drug discovery pipelines. youtube.com This requires a multidisciplinary effort that leverages its unique chemical properties to develop tools for biological research and potential therapeutics.

Key future activities in this domain include:

Development of Chemical Probes: Synthesizing tagged versions of this compound (e.g., with fluorescent dyes or biotin) to facilitate target identification and validation through techniques like affinity chromatography and cellular imaging.

Pharmacokinetic Profiling: Once a scalable synthesis is available, evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its most promising derivatives to assess their drug-likeness.

Disease Model Testing: Moving beyond initial cell-based assays to test the efficacy of optimized compounds in relevant animal models of disease, which is a critical step in preclinical development. nih.gov

By systematically pursuing these integrated research avenues, the scientific community can move this compound from an interesting natural product to a well-understood chemical entity with the potential to contribute to the development of new medicines.

Q & A

Q. What experimental methods are recommended for isolating and characterizing halichonadin E from natural sources?

Answer:

- Isolation: Use bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, TLC) to track bioactive fractions. Solvent partitioning and column chromatography (silica gel, Sephadex LH-20) are standard for marine natural products .

- Characterization: Employ spectroscopic methods:

- NMR (1D and 2D) to assign planar structures.

- HRMS for molecular formula determination.

- X-ray crystallography (if crystals are obtainable) for absolute configuration .

- Purity validation: Use HPLC with UV/ELSD detectors and ≥95% purity thresholds. Include retention times and solvent systems in supplementary data .

Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Answer:

- Target selection: Prioritize targets linked to this compound’s reported bioactivity (e.g., anticancer, antimicrobial). Use PubMed and ChEMBL to identify understudied mechanisms .

- Assay types:

- In vitro: Cell viability assays (MTT, ATP-based) for cytotoxicity; enzyme inhibition assays (IC50 determination).

- Dose-response curves: Use ≥5 concentrations to calculate EC50/IC50 values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Data reporting: Follow NIH guidelines for preclinical studies: report sample size, replicates, and statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

-

Data audit: Compare experimental variables:

Variable Example Discrepancies Resolution Strategy Cell lines Jurkat vs. HEK293 Validate across multiple lines Assay conditions Serum-free vs. serum-containing media Standardize protocols Compound purity 90% vs. 98% Re-isolate or repurchase -

Meta-analysis: Use PRISMA guidelines to systematically review literature. Apply statistical models (e.g., random-effects) to account for heterogeneity .

-

Mechanistic studies: Perform transcriptomic/proteomic profiling to identify upstream/downstream targets, reducing reliance on single-endpoint assays .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in silico?

Answer:

- Molecular modeling:

- SAR library design: Synthesize or computationally generate analogs with modifications at:

- Core scaffold: Vary substituents (e.g., hydroxyl, methyl groups).

- Stereochemistry: Test enantiomers or epimers .

- Data integration: Use cheminformatics tools (e.g., RDKit) to correlate structural features with bioactivity (pIC50 vs. logP) .

Q. How can researchers ensure reproducibility in this compound studies, particularly in in vivo models?

Answer:

- Animal models: Adopt ARRIVE guidelines:

- Sample size: Power analysis (α=0.05, β=0.2) to determine minimum N.

- Controls: Include vehicle, positive control, and sham groups.

- Blinding: Randomize treatment allocation and blind assessors .

- Compound administration: Standardize routes (e.g., IV, IP), doses (mg/kg), and formulations (e.g., DMSO/saline ratios). Publish detailed protocols in supplementary materials .

- Data sharing: Deposit raw data (e.g., survival curves, histopathology) in repositories like Figshare or Zenodo .

Methodological Frameworks

Q. What PICOT framework is suitable for clinical or translational research on this compound?

Answer:

- Population (P): Cancer patients with resistant tumors.

- Intervention (I): this compound monotherapy or combination regimens.

- Comparison (C): Standard chemotherapy (e.g., paclitaxel).

- Outcome (O): Progression-free survival (PFS) or tumor regression rates.

- Time (T): 6-month follow-up .

- Application: Use this framework to design Phase I/II trials, ensuring alignment with FDA/EMA guidelines for natural product-derived drugs .

Q. How should researchers address ethical and data transparency concerns in this compound studies?

Answer:

- Ethical compliance: Obtain IRB/IACUC approval for human/animal studies. Document informed consent procedures and data anonymization methods (e.g., pseudonymization keys stored separately) .

- Transparency: Adopt FAIR principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.